Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate
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Overview
Description
Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethanesulfonyl group attached to a hydrazine moiety, which is further connected to a carboxylate group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of isopropyl hydrazinecarboxylate with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, ethyl-substituted hydrazinecarboxylates, and various substituted hydrazinecarboxylates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-(methanesulfonyl)hydrazine-1-carboxylate: Similar in structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
Propan-2-yl 2-(benzenesulfonyl)hydrazine-1-carboxylate: Contains a benzenesulfonyl group, offering different reactivity and properties.
Uniqueness
Propan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58358-71-7 |
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Molecular Formula |
C6H14N2O4S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
propan-2-yl N-(ethylsulfonylamino)carbamate |
InChI |
InChI=1S/C6H14N2O4S/c1-4-13(10,11)8-7-6(9)12-5(2)3/h5,8H,4H2,1-3H3,(H,7,9) |
InChI Key |
PWBGZAXIMTYDPW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NNC(=O)OC(C)C |
Origin of Product |
United States |
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